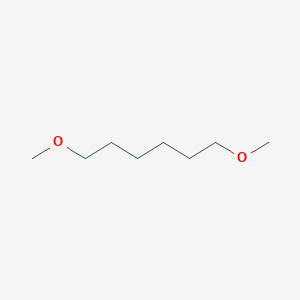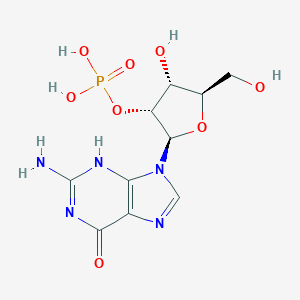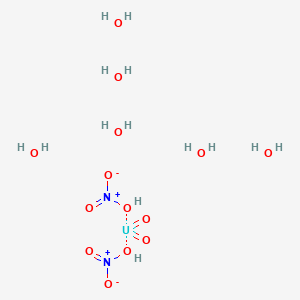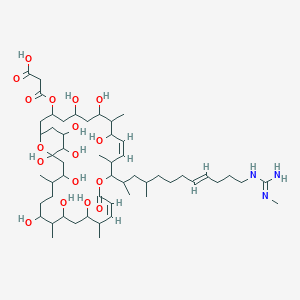
3,5-Dimethyl-4'-methoxybenzophenone
Descripción general
Descripción
3,5-Dimethyl-4’-methoxybenzophenone is a chemical compound with the molecular formula C16H16O2. It is used in laboratory chemicals .
Molecular Structure Analysis
The molecular structure of 3,5-Dimethyl-4’-methoxybenzophenone consists of a benzophenone core with two methyl groups at the 3 and 5 positions and a methoxy group at the 4’ position .
Aplicaciones Científicas De Investigación
Selective Herbicidal Activity
3,5-Dimethyl-4’-methoxybenzophenone, also known as NK-049, has been studied for its selective herbicidal activity . It was applied to rice and barnyardgrass to elucidate its selective herbicidal action between the two plants . Marked differences were observed in the rates and amounts of absorption and translocation between the rice (tolerant) and barnyardgrass (susceptible) plants . This suggests that one of the main factors for the selective action of NK-049 is the differences in the rate and amount of absorption and translocation of the chemical between rice and barnyardgrass .
Inhibition of Carotenoid Biosynthesis
Another significant application of 3,5-Dimethyl-4’-methoxybenzophenone is in the inhibition of carotenoid biosynthesis . The compound was found to completely inhibit the accumulation of both chlorophylls and carotenoids under strong light, leading to the formation of white seedlings . However, under weak light, an appreciable amount of chlorophylls and carotenoids were accumulated, which were decomposed rapidly on exposure of the pale green leaves to strong light .
Photodecomposition of Chlorophylls
The compound NK-049 specifically inhibits the dehydrogenation process in carotene biosynthesis, which leads to the photodecomposition of chlorophylls under strong light, resulting in chlorosis . This suggests that NK-049 could be used in research related to the photodecomposition of chlorophylls and the resulting effects on plant health and growth .
Safety and Hazards
3,5-Dimethyl-4’-methoxybenzophenone is not intended for human or veterinary use and is for research use only. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid inhalation of dusts and to wear protective clothing, eye protection, and face protection when handling this chemical .
Mecanismo De Acción
Target of Action
It is known that similar compounds, such as 1,1-diaryl compounds, are used as catalysts in chemical synthesis, chemical probes, and biologically active molecules for medicines and pesticides .
Mode of Action
It’s worth noting that similar compounds have been found to interact with various targets, leading to changes in biological systems .
Biochemical Pathways
Similar compounds have been found to affect various biochemical pathways, leading to downstream effects .
Pharmacokinetics
It has been observed that similar compounds show different rates and amounts of absorption and translocation between different plants .
Result of Action
It has been suggested that one of the main factors for the selective action of similar compounds is the differences in the rate and amount of absorption and translocation of the chemical between different organisms .
Action Environment
It has been observed that similar compounds show different rates and amounts of absorption and translocation between different organisms in different environments .
Propiedades
IUPAC Name |
(3,5-dimethylphenyl)-(4-methoxyphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O2/c1-11-8-12(2)10-14(9-11)16(17)13-4-6-15(18-3)7-5-13/h4-10H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOCOUFNXYZJBOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)C2=CC=C(C=C2)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80641490 | |
| Record name | (3,5-Dimethylphenyl)(4-methoxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80641490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
10472-83-0 | |
| Record name | (3,5-Dimethylphenyl)(4-methoxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80641490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![2-Isothiocyanatobicyclo[2.2.1]heptane](/img/structure/B77712.png)



